molecular formula C7H6ClNO3 B1210655 2-Chloro-4-nitroanisole CAS No. 4920-79-0

2-Chloro-4-nitroanisole

Cat. No.: B1210655
CAS No.: 4920-79-0
M. Wt: 187.58 g/mol
InChI Key: DLJPNXLHWMRQIQ-UHFFFAOYSA-N
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Description

2-Chloro-4-nitroanisole (CAS: 4920-79-0) is an aromatic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . Structurally, it consists of a benzene ring substituted with a methoxy (-OCH₃) group at position 1, a nitro (-NO₂) group at position 4, and a chlorine atom at position 2 (IUPAC name: 2-chloro-1-methoxy-4-nitrobenzene) . It is a yellow crystalline solid with applications primarily as a dyestuff intermediate and in the synthesis of pharmaceuticals or agrochemicals . Industrially, it is synthesized via aromatic chlorination of activated arenes using reagents like iodobenzene dichloride (ArICl₂), achieving yields up to 64% .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-nitroanisole can be synthesized through a multi-step process involving nitration and chlorination reactions. One common method involves the nitration of anisole to produce 4-nitroanisole, followed by chlorination to introduce the chlorine atom at the second position. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid, while the chlorination reaction can be carried out using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and controlled reactions. The nitration and chlorination steps are optimized for large-scale production, with careful control of reaction temperatures and reagent concentrations to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitroanisole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Products include 2-amino-4-nitroanisole or 2-thio-4-nitroanisole.

    Reduction: The major product is 2-chloro-4-aminoanisole.

    Oxidation: The major product is 2-chloro-4-nitrobenzoic acid.

Scientific Research Applications

Chemistry

2-Chloro-4-nitroanisole serves as an important intermediate in organic synthesis. It is utilized in the preparation of:

  • Pharmaceuticals: Used in the synthesis of anti-inflammatory and anticancer agents.
  • Agrochemicals: Acts as a precursor for developing pesticides and herbicides.
  • Specialty chemicals: Employed in the production of dyes and pigments.

Biology

In biochemical studies, this compound acts as a probe to investigate enzyme activities and metabolic pathways. Notably, it has been studied for its degradation by specific bacteria, such as Rhodococcus sp. strain MB-P1, which utilizes it as a carbon source. The degradation pathway involves enzymatic reactions leading to the formation of metabolites like 4-amino-3-chlorophenol .

Medicine

Research has explored the potential therapeutic applications of this compound. Its derivatives are being investigated for their pharmacological properties, particularly in drug development aimed at treating inflammatory diseases and certain cancers.

Case Study 1: Enzymatic Degradation Pathway

A study focusing on Rhodococcus sp. strain MB-P1 highlighted how this bacterium degrades this compound through a novel aerobic pathway. The initial step involves the action of a flavin-dependent monooxygenase that catalyzes the removal of the nitro group, leading to significant environmental implications regarding bioremediation efforts.

Case Study 2: Synthesis of Pharmaceuticals

Research has demonstrated that derivatives of this compound can be synthesized to create compounds with enhanced anti-inflammatory properties. For instance, modifications to the methoxy group have shown promising results in increasing bioactivity against specific targets in inflammatory pathways .

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitroanisole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can undergo metabolic transformations catalyzed by enzymes, leading to the formation of reactive intermediates that interact with cellular components. The nitro group can be reduced to an amino group, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs of 2-chloro-4-nitroanisole include positional isomers, halogen-substituted derivatives, and nitroanisoles with varying substituents. Their properties are compared below:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Solubility
This compound C₇H₆ClNO₃ 187.58 4920-79-0 Not reported Soluble in alcohol
4-Chloro-2-nitroanisole C₇H₆ClNO₃ 187.58 89-21-4 98 Soluble in alcohol
4-Chloro-3-nitroanisole C₇H₆ClNO₃ 187.58 10298-80-3 Not reported Not reported
2-Nitroanisole C₇H₇NO₃ 153.13 91-23-6 10–12 (liquid) Soluble in organic solvents
4-Nitroanisole C₇H₇NO₃ 153.13 100-17-4 54–56 Soluble in ethanol
2-Chloro-4-fluoro-5-nitroanisole C₇H₅ClFNO₃ 205.57 84478-76-2 Not reported Not reported

Key Observations :

  • Positional Isomers : 4-Chloro-2-nitroanisole (CAS 89-21-4) shares the same molecular formula and weight as this compound but differs in substituent positions, leading to a higher melting point (98°C) .
  • Halogen Variants : Substituting chlorine with fluorine (e.g., 2-chloro-4-fluoro-5-nitroanisole) increases molecular weight due to fluorine’s atomic mass but may alter electronic effects and stability .
  • Nitroanisoles : Removing the chlorine substituent (e.g., 2-nitroanisole) reduces molecular weight and changes physical states (e.g., liquid at room temperature) .

Stability and Hazards

  • 4-Chloro-3-nitroanisole : Classified with hazards under GHS, requiring precautions during storage and use .

Biological Activity

2-Chloro-4-nitroanisole (C₈H₈ClNO₃) is an aromatic compound that has garnered attention due to its biological activity, particularly in the context of environmental microbiology and toxicology. This article reviews the biological effects, degradation pathways, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group (-OCH₃), a nitro group (-NO₂), and a chloro substituent (-Cl) attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological interactions.

Biological Activity Overview

1. Microbial Degradation

Research indicates that specific bacterial strains can metabolize this compound, utilizing it as a carbon source. For instance, Burkholderia sp. RKJ 800 has been identified as capable of degrading 2-chloro-4-nitrophenol (a related compound) via a hydroquinone pathway, producing metabolites such as chlorohydroquinone (CHQ) and hydroquinone (HQ) during the process . This degradation pathway is significant for bioremediation efforts in contaminated environments.

2. Toxicological Effects

Studies have demonstrated that this compound exhibits mutagenic properties. In particular, it has been shown to induce mutations in Salmonella typhimurium, suggesting potential carcinogenic activity . The compound's ability to form reactive intermediates during metabolic processes raises concerns regarding its safety and environmental impact.

Case Studies

Case Study 1: Biodegradation by Burkholderia spp.

A study focusing on the degradation of 2-chloro-4-nitrophenol by Burkholderia sp. RKJ 800 revealed that this strain could utilize the compound as its sole carbon source. The degradation process involved reductive dehalogenation, leading to the formation of 4-nitrophenol, which was further metabolized through sequential enzymatic reactions .

Case Study 2: Mutagenicity Assessment

In a mutagenicity assessment using the Ames test, this compound was found to exhibit significant mutagenic activity in bacterial strains. This finding underscores the need for careful handling and assessment of this chemical in various applications .

Table 1: Summary of Biological Activities and Metabolic Pathways

Activity Organism Pathway/Mechanism References
DegradationBurkholderia sp. RKJ 800Hydroquinone pathway; reductive dehalogenation
MutagenicitySalmonella typhimuriumInduction of mutations
Bioremediation potentialVarious bacteriaUtilization as carbon source

Table 2: Metabolites Identified During Degradation

Metabolite Chemical Structure Formation Mechanism
Chlorohydroquinone (CHQ)C₆H₄ClO₂Dehalogenation
Hydroquinone (HQ)C₆H₆O₂Further reduction of nitrophenol
NitriteNO₂⁻Resulting from nitro group reduction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-nitroanisole, and how can purity be maximized?

To synthesize this compound, a common approach involves nitration of 2-chloroanisole under controlled conditions. Key steps include:

  • Nitration Protocol : Use mixed nitric-sulfuric acid at low temperatures (0–5°C) to minimize side reactions like over-nitration or ring oxidation. Reaction progress can be monitored via TLC or HPLC .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Purity validation requires NMR (e.g., absence of aromatic proton shifts for byproducts) and HPLC (>98% peak area) .

Q. What physicochemical properties are critical for characterizing this compound?

Key properties include:

  • Melting Point : Reported as 99–102°C (similar to structural analogs like 4-chloro-3-nitroanisole) .
  • Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetone). Quantitative solubility data should be determined via gravimetric analysis .
  • Spectroscopic Data :
    • ¹H NMR : Aromatic protons appear as distinct doublets (δ 7.5–8.5 ppm for nitro-substituted ring; δ 3.8–4.0 ppm for methoxy group) .
    • IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O-C stretching (~1250 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in sealed containers at 2–8°C, away from ignition sources. Incompatible with strong oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately model nitro group electron-withdrawing effects and charge distribution .
  • Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
  • Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration sites) by analyzing Fukui indices or electrostatic potential maps .

Q. How can contradictory spectral data for reaction intermediates be resolved during synthesis?

  • Case Example : If unexpected peaks appear in ¹H NMR, perform:
    • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and identify spin systems.
    • LC-MS : Detect molecular ions to confirm/bypass isomeric byproducts (e.g., 4-chloro-2-nitroanisole vs. 2-chloro-5-nitroanisole) .
  • Statistical Validation : Compare experimental data with computational predictions (DFT-IR, NMR chemical shifts) to identify structural mismatches .

Q. What experimental designs validate the regioselectivity of nitration in 2-chloroanisole derivatives?

  • Isotopic Labeling : Use ¹⁵N-labeled nitric acid to track nitro group incorporation via mass spectrometry.
  • Competitive Nitration : Co-react 2-chloroanisole with a reference substrate (e.g., toluene) to compare relative nitration rates and positional preferences .
  • Computational Modeling : Compare activation energies for ortho/meta/para nitration pathways using DFT .

Q. How does the methoxy group influence the stability and degradation pathways of this compound?

  • Hydrolytic Stability : Under acidic conditions, the methoxy group may demethylate to form 2-chloro-4-nitrophenol. Monitor via pH-dependent kinetic studies (HPLC) and characterize products via FTIR (O-H stretch at ~3300 cm⁻¹) .
  • Photodegradation : UV-Vis irradiation studies (λ = 254–365 nm) can identify nitro group reduction or ring-opening products. Use ESI-MS for degradation product profiling .

Q. Methodological Resources

  • Synthetic Protocols : Refer to industrial-scale nitration procedures for scalability insights .
  • Computational Tools : Gaussian or ORCA software for DFT studies .
  • Analytical Validation : Cross-reference spectral libraries (PubChem, NIST) for NMR/IR data .

Properties

IUPAC Name

2-chloro-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJPNXLHWMRQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197717
Record name 2-Chloro-4-nitroanisole
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4920-79-0
Record name 2-Chloro-1-methoxy-4-nitrobenzene
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Record name 2-Chloro-4-nitroanisole
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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